molecular formula C22H24N2O4 B12159195 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B12159195
M. Wt: 380.4 g/mol
InChI Key: CNHSQUZRRRLQEV-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C22H24N2O4/c1-23-17(13-16-18(26-2)9-10-19(27-3)21(16)23)22(25)24-11-12-28-20(14-24)15-7-5-4-6-8-15/h4-10,13,20H,11-12,14H2,1-3H3

InChI Key

CNHSQUZRRRLQEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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